N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide
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Overview
Description
N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide is an organic compound with a complex structure characterized by the presence of phenyl groups and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(1,2-diphenylbut-1-en-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a self-assembly inducer in the formation of nanoparticles.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, its role as a self-assembly inducer in nanoparticle formation involves interactions with other molecules to form stable structures .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(1,2-Diphenylbut-1-enyl)phenyl)acrylic acid
- (Z)-2-(4-(1,2-Diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol
Uniqueness
N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
CAS No. |
834912-18-4 |
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Molecular Formula |
C23H23NO2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(1,2-diphenylbut-1-enyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H23NO2S/c1-3-22(18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)20-14-16-21(17-15-20)24-27(2,25)26/h4-17,24H,3H2,1-2H3 |
InChI Key |
GPAKLHBYXNOZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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